molecular formula C22H35N3O12 B15147509 N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)

N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)

Cat. No.: B15147509
M. Wt: 533.5 g/mol
InChI Key: FQUHWONAGAIWIV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid) is a compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound is often used as a ligand in atom transfer radical polymerization (ATRP) and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine typically involves the reaction of N-methylpiperidin-4-amine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in ATRP, facilitating the controlled polymerization of monomers to form polymers with specific properties.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs that target specific receptors or enzymes.

    Industry: The compound is used in the manufacture of specialty chemicals, including surfactants and catalysts.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine exerts its effects depends on its application. In ATRP, it acts as a ligand that coordinates with metal catalysts, facilitating the transfer of radicals and controlling the polymerization process. The molecular targets and pathways involved vary depending on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-dimethylaminoethyl)amine: A similar compound used in ATRP and other chemical processes.

    N,N-Dimethylethylenediamine: Another related compound with applications in synthetic chemistry.

Uniqueness

N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine is unique due to its specific structure, which provides distinct reactivity and coordination properties. This makes it particularly useful in ATRP and other applications where precise control over chemical reactions is required.

Properties

Molecular Formula

C22H35N3O12

Molecular Weight

533.5 g/mol

IUPAC Name

but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine

InChI

InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)

InChI Key

FQUHWONAGAIWIV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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